molecular formula C7H12O3 B8089815 Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B8089815
M. Wt: 144.17 g/mol
InChI Key: AOQBVPPEXCRXAW-NTSWFWBYSA-N
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Description

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a cyclopropane derivative, characterized by the presence of an ethyl ester group and a hydroxymethyl group attached to the cyclopropane ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of trans-2-(hydroxymethyl)cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.

Industrial Production Methods

In an industrial setting, the production of ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Trans-2-(carboxymethyl)cyclopropanecarboxylic acid.

    Reduction: Trans-2-(hydroxymethyl)cyclopropanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl cyclopropanecarboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.

    Trans-2-(hydroxymethyl)cyclopropanecarboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is an organic compound characterized by its unique cyclopropane structure, which contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • Structure Features : The compound features a cyclopropane ring with an ethyl ester and a hydroxymethyl group, which enhances its reactivity and versatility in chemical transformations.

Biological Activities

Research indicates that cyclopropane derivatives often exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains. This compound may possess similar properties due to the inherent strain of the cyclopropane ring, which can enhance interaction with microbial targets .
  • Anticancer Potential : Preliminary studies suggest that cyclopropane derivatives can interact with cellular pathways involved in cancer progression. This compound's ability to modify biological receptors may provide insights into its potential as an anticancer agent.

The biological activity of this compound may involve:

  • Receptor Interactions : Studies have focused on the compound's interactions with dopaminergic receptors. Molecular docking simulations indicate that it may bind effectively to these receptors, suggesting potential applications in neuropharmacology.
  • Enzyme Modulation : The hydroxymethyl group may facilitate interactions that impact enzyme-catalyzed reactions and metabolic pathways, potentially influencing drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

A comparison of this compound with other cyclopropane derivatives highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
Ethyl cyclopropanecarboxylateCyclopropane ring with an ethyl esterLacks hydroxymethyl group
2-Hydroxycyclopropanecarboxylic acidHydroxyl group on cyclopropane without ethyl esterMore polar due to free hydroxyl group
Ethyl 3-hydroxybutanoateFour-membered aliphatic chain with hydroxylDifferent ring structure; broader applications
Ethyl 2-methylcyclopropanecarboxylateMethyl group instead of hydroxymethylVariation in substitution affects reactivity
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylateSimilar structure but different positioningDistinct reactivity patterns due to structural differences

Case Studies and Research Findings

Research has been conducted to explore the biological activities of this compound through various methodologies:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of cyclopropane derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited notable inhibition zones, suggesting potential for further development as antimicrobial agents .
  • Pharmacological Evaluation : In vitro assays demonstrated that this compound could modulate dopamine receptor activity, which is crucial for developing treatments for neurological disorders. The binding affinity was assessed through molecular docking techniques .
  • Synthetic Methodologies : Various synthetic routes have been explored for producing this compound efficiently while maintaining high purity levels. These methods are critical for scaling up production for research and potential therapeutic use .

Properties

IUPAC Name

ethyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQBVPPEXCRXAW-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-formyl-1-cyclopropanecarboxylate (2 ml, 15.11 mmol) was dissolved in methanol (35 ml) and cooled to 0° C. under N2. Sodium borohydride (1.2 g, 31.7 mmol) was added in portions and resulting solution stirred at 0° C. for 2 h. The solution was then diluted by the dropwise addition of water, followed by the addition of EtOAc (100 mL). The aqueous layer was separated and extracted with EtOAc (2×50 mL). The combined organic layers were washed with brine, dried over sodium sulphate and concentrated in vacuo to give the title compound. TLC: 20% EtOAc/hexanes, high Rf: 0.35, low Rf: 0.3.
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-formylcyclopropanecarboxylate in methanol (0.7 M) was added at −0° C. sodium borohydride portionwise. The resulting reaction mixture was stirred at 0° C. for 30 min and then at RT for 1.5 h. The reaction was quenched with sat. aq. NH4Cl and then extracted with ether. The combined organic extracts were washed with water and brine, dried over MgSO4, and filtered. Concentrated of the filtrate in vacuo afforded the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate
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Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate
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Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate
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Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate
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Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 6
Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate

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